molecular formula C10H19NO4 B8065824 Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-

Cat. No.: B8065824
M. Wt: 217.26 g/mol
InChI Key: HMCLHZJHPBOTNL-ZETCQYMHSA-N
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Description

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- is an organic compound with the molecular formula C10H19NO4. It is a white solid that is soluble in organic solvents such as dimethylformamide and dichloromethane. This compound is widely used in organic synthesis, particularly in the synthesis of chiral compounds, and serves as a chiral catalyst intermediate or chiral ligand .

Preparation Methods

The synthesis of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- typically involves the reaction of (S)-2-methylaminobutyric acid with dimethyl carbonate anhydride in the presence of a base. The product is then reacted with benzene carboxylic acid, followed by a deprotection step to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- involves its interaction with molecular targets and pathways in biological systems. It acts as a chiral ligand, facilitating the formation of chiral compounds through asymmetric synthesis. The specific molecular targets and pathways depend on the context of its application, such as enzyme catalysis or drug synthesis .

Properties

IUPAC Name

(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(9(13)14)11-6-8(12)15-10(2,3)4/h7,11H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCLHZJHPBOTNL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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